N-[4-(benzoylamino)-2-chlorophenyl]-2-furamide
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Overview
Description
N-[4-(benzoylamino)-2-chlorophenyl]-2-furamide: is an organic compound that features a benzamido group, a chlorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzoylamino)-2-chlorophenyl]-2-furamide typically involves the following steps:
Formation of the Benzamido Group: This can be achieved by reacting 4-amino-2-chlorobenzoic acid with benzoyl chloride in the presence of a base such as pyridine.
Coupling with Furan-2-carboxylic Acid: The benzamido intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzoylamino)-2-chlorophenyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The benzamido group can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiolate (KSCN) can be employed.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[4-(benzoylamino)-2-chlorophenyl]-2-furamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent.
Materials Science: Used in the development of novel polymers and materials with specific properties.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[4-(benzoylamino)-2-chlorophenyl]-2-furamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(4-benzamido-2-chlorophenyl)-2-thiophenecarboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(4-benzamido-2-chlorophenyl)-2-pyridinecarboxamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
N-[4-(benzoylamino)-2-chlorophenyl]-2-furamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C18H13ClN2O3 |
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Molecular Weight |
340.8g/mol |
IUPAC Name |
N-(4-benzamido-2-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H13ClN2O3/c19-14-11-13(20-17(22)12-5-2-1-3-6-12)8-9-15(14)21-18(23)16-7-4-10-24-16/h1-11H,(H,20,22)(H,21,23) |
InChI Key |
KQCGDUIWZNCAAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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